2-(Phenylethylhydrazono)propionic acid
Description
Properties
CAS No. |
66700-68-3 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2E)-2-(2-phenylethylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c1-9(11(14)15)13-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3,(H,14,15)/b13-9+ |
InChI Key |
NCQKSUNJAAZVJW-UKTHLTGXSA-N |
SMILES |
CC(=NNCCC1=CC=CC=C1)C(=O)O |
Isomeric SMILES |
C/C(=N\NCCC1=CC=CC=C1)/C(=O)O |
Canonical SMILES |
CC(=NNCCC1=CC=CC=C1)C(=O)O |
Synonyms |
2-(phenylethylhydrazono)propionic acid |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Hypoglycemic Effects
One of the most notable applications of 2-(Phenylethylhydrazono)propionic acid is its hypoglycemic effect. Research indicates that PEHP significantly lowers blood glucose levels in various laboratory animals, including guinea pigs, mice, hamsters, and rats. In a study where animals were fasted for 48 hours, PEHP demonstrated a hypoglycemic effect that was three times stronger than that of phenelzine, a known hydrazine compound .
Table 1: Hypoglycemic Effects of PEHP in Laboratory Animals
| Animal Type | Dosage (µmol/kg) | Blood Glucose Reduction | Reference |
|---|---|---|---|
| Guinea Pig | 200 | Significant | |
| Diabetic Mice | 200 | Significant | |
| Hamster | 200 | Significant | |
| Rat | 200 | Significant |
1.2 Mechanism of Action
The hypoglycemic action of PEHP is attributed to its ability to modulate the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. PEHP inhibits MAO activity to a lesser extent compared to phenelzine, which may contribute to its favorable side effect profile .
Biochemical Research
2.1 Enzyme Activity Modulation
PEHP has been studied for its effects on various metabolic pathways. It has been shown to influence the insulin counterregulatory hormonal network, leading to increased glucagon and norepinephrine levels after administration . This modulation suggests potential applications in managing metabolic disorders, particularly those related to insulin resistance.
Case Study: Effects on Glucose Metabolism
- A randomized controlled trial involving 28 healthy participants demonstrated that oral administration of propionic acid (a related compound) resulted in significant changes in glucose metabolism markers, indicating potential therapeutic implications for conditions like Type 2 diabetes .
Future Research Directions
The current body of research highlights the need for further studies to explore the full range of applications for 2-(Phenylethylhydrazono)propionic acid:
- Clinical Trials : More extensive clinical trials are necessary to confirm its efficacy and safety as a hypoglycemic agent.
- Agricultural Studies : Investigating the antimicrobial properties of PEHP could lead to innovative applications in food safety and livestock management.
- Mechanistic Studies : Understanding the detailed mechanisms through which PEHP affects metabolic pathways could open new avenues for treating metabolic disorders.
Comparison with Similar Compounds
Research Findings and Contradictions
- Synthetic Utility: Hydrazono-propionic acid derivatives (e.g., ) are precursors for heterocycles, highlighting their role in drug discovery .
- Hazard Disparities: Phenoxypropionic herbicides () exhibit severe carcinogenicity, whereas hydrazono derivatives lack such data in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
